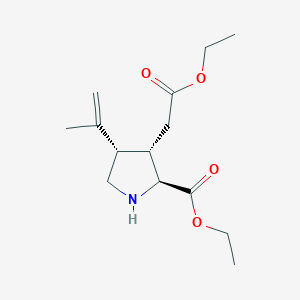
Kainic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kainic acid diethyl ester is a derivative of kainic acid, a naturally occurring compound found in certain types of seaweed. Kainic acid is known for its potent neuroexcitatory properties, primarily acting as an agonist for kainate receptors, which are a type of ionotropic glutamate receptor in the central nervous system. This compound retains some of these properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of kainic acid diethyl ester typically involves the esterification of kainic acid. One common method includes the reaction of kainic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Kainic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester exchange reactions.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the ester, potentially leading to alcohol derivatives.
Substitution: New ester compounds depending on the nucleophile used.
Scientific Research Applications
Kainic acid diethyl ester is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Employed in studies of neurotransmitter systems, particularly those involving glutamate receptors.
Medicine: Investigated for its potential neurotoxic effects and its role in inducing experimental models of epilepsy and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and as a standard compound in analytical chemistry.
Mechanism of Action
Kainic acid diethyl ester exerts its effects primarily through its interaction with kainate receptors. These receptors are ionotropic glutamate receptors that, when activated, allow the influx of sodium ions into neurons, leading to excitatory postsynaptic potentials. This action can result in neuronal excitation and, at high concentrations, excitotoxicity, which is the pathological process by which neurons are damaged and killed due to excessive stimulation.
Comparison with Similar Compounds
Similar Compounds
Kainic Acid: The parent compound, known for its potent neuroexcitatory properties.
Glutamic Acid Diethyl Ester: Another ester derivative of a neurotransmitter, used in similar research contexts.
Methyl Kainate: A methyl ester derivative of kainic acid, with similar but distinct properties.
Uniqueness
Kainic acid diethyl ester is unique in its specific ester functional groups, which can influence its reactivity and interaction with biological systems. Compared to kainic acid, the diethyl ester form may have different pharmacokinetic properties, such as increased lipophilicity, which can affect its absorption and distribution in biological tissues.
Conclusion
This compound is a valuable compound in scientific research, offering insights into neurotransmitter systems and potential therapeutic applications. Its unique chemical properties and reactivity make it a versatile tool in various fields of study.
Properties
CAS No. |
66163-47-1 |
|---|---|
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
ethyl (2S,3S,4S)-3-(2-ethoxy-2-oxoethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)7-10-11(9(3)4)8-15-13(10)14(17)19-6-2/h10-11,13,15H,3,5-8H2,1-2,4H3/t10-,11+,13-/m0/s1 |
InChI Key |
WRMHXDMWMSVTBM-LOWVWBTDSA-N |
SMILES |
CCOC(=O)CC1C(CNC1C(=O)OCC)C(=C)C |
Isomeric SMILES |
CCOC(=O)C[C@H]1[C@H](CN[C@@H]1C(=O)OCC)C(=C)C |
Canonical SMILES |
CCOC(=O)CC1C(CNC1C(=O)OCC)C(=C)C |
Synonyms |
kainic acid diethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















